Cas no 2029892-09-7 (tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate)

Tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an allyl moiety, and a methoxypropyl substituent. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves as a temporary amine protector under mild acidic conditions. The allyl group offers further reactivity for functionalization via cross-coupling or click chemistry. Its structural versatility makes it valuable for constructing complex molecular architectures. The methoxypropyl side chain enhances solubility in organic solvents, facilitating handling in synthetic workflows. This reagent is favored for its stability, selectivity, and compatibility with diverse reaction conditions.
tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate structure
2029892-09-7 structure
Product Name:tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate
CAS No:2029892-09-7
MF:C12H23NO3
MW:229.315923929214
CID:5812498
PubChem ID:165914212
Update Time:2025-06-08

tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7097425
    • tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate
    • 2029892-09-7
    • Inchi: 1S/C12H23NO3/c1-7-8-13(10(2)9-15-6)11(14)16-12(3,4)5/h7,10H,1,8-9H2,2-6H3
    • InChI Key: CIQFXXAKQWQDGN-UHFFFAOYSA-N
    • SMILES: O(C(N(CC=C)C(C)COC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 229.16779360g/mol
  • Monoisotopic Mass: 229.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.8Ų

tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7097425-0.05g
tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate
2029892-09-7 95.0%
0.05g
$468.0 2025-03-12
Enamine
EN300-7097425-0.1g
tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate
2029892-09-7 95.0%
0.1g
$490.0 2025-03-12
Enamine
EN300-7097425-0.25g
tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate
2029892-09-7 95.0%
0.25g
$513.0 2025-03-12
Enamine
EN300-7097425-0.5g
tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate
2029892-09-7 95.0%
0.5g
$535.0 2025-03-12
Enamine
EN300-7097425-1.0g
tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate
2029892-09-7 95.0%
1.0g
$557.0 2025-03-12
Enamine
EN300-7097425-2.5g
tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate
2029892-09-7 95.0%
2.5g
$1089.0 2025-03-12
Enamine
EN300-7097425-5.0g
tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate
2029892-09-7 95.0%
5.0g
$1614.0 2025-03-12
Enamine
EN300-7097425-10.0g
tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate
2029892-09-7 95.0%
10.0g
$2393.0 2025-03-12

Additional information on tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate

Comprehensive Overview of tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate (CAS No. 2029892-09-7)

The compound tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate (CAS No. 2029892-09-7) is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a tert-butyl carbamate group and an allyl moiety, makes it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery and material science.

One of the key features of tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate is its versatility in organic synthesis. The presence of the allyl group allows for further functionalization through reactions like cross-coupling or polymerization, which are critical in developing novel polymers or bioactive molecules. Additionally, the methoxypropan-2-yl segment enhances solubility in polar solvents, making it suitable for various reaction conditions.

In recent years, the demand for carbamate derivatives has surged, driven by their role in medicinal chemistry. Compounds like tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate are often explored for their potential as protease inhibitors or enzyme modulators. This aligns with the growing trend of targeting specific biological pathways in drug development, a topic frequently searched in academic and industrial databases.

Another area of interest is the compound's stability under standard laboratory conditions. Unlike some reactive intermediates, tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate exhibits excellent shelf life, reducing storage challenges. This property is particularly valuable for researchers working on multi-step syntheses, where intermediate stability is crucial for yield optimization.

From an environmental perspective, the synthesis of tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate can be optimized to minimize waste generation. Green chemistry principles, such as catalytic reactions or solvent recycling, are often applied to its production. This aligns with the broader industry shift toward sustainable practices, a hot topic in scientific forums and regulatory discussions.

Analytical techniques like NMR spectroscopy and mass spectrometry are commonly used to characterize tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate. These methods ensure purity and confirm structural integrity, which are critical for reproducibility in research. The compound's distinct spectral signatures also make it a useful reference in method development for similar carbamate-based compounds.

In summary, tert-butyl N-(1-methoxypropan-2-yl)-N-(prop-2-en-1-yl)carbamate (CAS No. 2029892-09-7) represents a promising candidate for advanced chemical research. Its structural features, synthetic flexibility, and stability make it a subject of ongoing investigation in both academic and industrial settings. As the scientific community continues to explore its applications, this compound is likely to play a pivotal role in innovations across multiple disciplines.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD